N,N,3,4-Tetrachlorobenzene-1-sulfonamide
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Overview
Description
N,N,3,4-Tetrachlorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. This compound is characterized by the presence of four chlorine atoms and a sulfonamide group attached to a benzene ring, making it a highly reactive and versatile reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,4-Tetrachlorobenzene-1-sulfonamide typically involves the chlorination of benzene sulfonamide derivatives. One common method is the reaction of benzene sulfonamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N,3,4-Tetrachlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N,N,3,4-Tetrachlorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N,3,4-Tetrachlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide: Similar in structure but with two sulfonamide groups.
N,N,N’,N’-Tetrabromobenzene-1,3-disulfonamide: Contains bromine atoms instead of chlorine.
Poly(N,N’-dichloro-N-ethylbenzene-1,3-disulfonamide): A polymeric form with similar reactivity
Uniqueness
N,N,3,4-Tetrachlorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
610770-40-6 |
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Molecular Formula |
C6H3Cl4NO2S |
Molecular Weight |
295.0 g/mol |
IUPAC Name |
N,N,3,4-tetrachlorobenzenesulfonamide |
InChI |
InChI=1S/C6H3Cl4NO2S/c7-5-2-1-4(3-6(5)8)14(12,13)11(9)10/h1-3H |
InChI Key |
ITAJXGHLGNPCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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